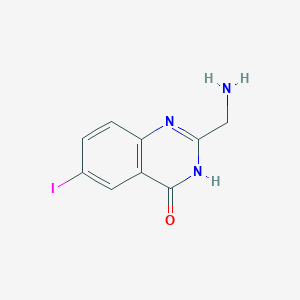

2-(Aminomethyl)-6-iodo-3,4-dihydroquinazolin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8IN3O |

|---|---|

Molecular Weight |

301.08 g/mol |

IUPAC Name |

2-(aminomethyl)-6-iodo-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H8IN3O/c10-5-1-2-7-6(3-5)9(14)13-8(4-11)12-7/h1-3H,4,11H2,(H,12,13,14) |

InChI Key |

DDDMEFFYMNHISY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)NC(=N2)CN |

Origin of Product |

United States |

Preparation Methods

Construction of the Quinazolinone Core

The core structure can be synthesized via cyclization of anthranilic acid derivatives with formamide or formic acid derivatives, as demonstrated in multiple studies:

- Starting Material: 2-Aminobenzamide or 2-aminobenzylamine derivatives.

- Reaction Conditions: Heating with formic acid or formamide derivatives under reflux, often in the presence of dehydrating agents or catalysts such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).

- Outcome: Formation of the dihydroquinazolinone ring system with free amino groups at the 2-position.

Introduction of the Aminomethyl Group at Position 2

The amino methyl group can be introduced via nucleophilic substitution or alkylation :

- Method: Reacting the quinazolinone with formaldehyde or paraformaldehyde in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) to form the aminomethyl substituent.

- Alternative: Using aminomethylating agents such as chloromethyl methyl ether under basic conditions.

Selective Iodination at the 6-Position

The key step involves electrophilic iodination :

- Reagent: Iodinating agents such as iodine (I₂) with oxidants like potassium iodide (KI), hydrogen peroxide (H₂O₂), or N-iodosuccinimide (NIS).

- Conditions: Mild temperature (0–25°C) in solvents like acetic acid, acetonitrile, or dichloromethane.

- Selectivity: Controlled stoichiometry and reaction time are critical to achieve selective iodination at the 6-position without affecting other sites.

Final Purification

- The crude product is purified via column chromatography, recrystallization, or preparative HPLC, depending on the purity required.

Data Tables and Reaction Schemes

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1 | Anthranilic acid + formamide, reflux | Quinazolinone core | ~70-80% | Cyclization under reflux |

| 2 | Reaction with formaldehyde + base | 2-(Aminomethyl)quinazolinone | ~60-70% | Alkylation at amino group |

| 3 | Iodination with NIS or I₂ + oxidant | 6-Iodo-2-(aminomethyl)-quinazolinone | ~50-60% | Mild conditions, selective |

(Note: Exact yields depend on specific experimental conditions and purification methods.)

Literature-Backed Methods and Variations

- Electrophilic iodination of quinazolinone derivatives has been successfully performed using N-iodosuccinimide (NIS), which provides high selectivity and yield, especially in acetonitrile or dichloromethane solvents at low temperatures.

- Alternative approaches involve metal-catalyzed halogenation , such as palladium or copper catalysis, to introduce iodine at the desired position with high regioselectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-iodo-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinazolinone core or the iodine substituent.

Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiols, or amines under basic conditions.

Major Products Formed

Oxidation: Quinazolinone derivatives with varying oxidation states.

Reduction: Reduced forms of the quinazolinone core or deiodinated products.

Substitution: Substituted quinazolinone derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

2-(Aminomethyl)-6-iodo-3,4-dihydroquinazolin-4-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-iodo-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target proteins, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Biological Activity

2-(Aminomethyl)-6-iodo-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and modulator of various biological pathways. This article reviews the current understanding of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This molecular framework is significant for its interaction with biological targets, particularly in cancer and microbial systems.

1. Anticancer Activity

Numerous studies have investigated the anticancer properties of quinazolinone derivatives, including this compound. Research indicates that this compound may inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for cancer cell division.

Case Study:

A study evaluated the antiproliferative effects of various quinazolinone derivatives against multiple cancer cell lines (e.g., HepG2, A549). The results indicated that compounds similar to this compound displayed significant cytotoxicity with IC50 values in the low micromolar range. The mechanism involved cell cycle arrest at the G2/M phase and induction of apoptosis through upregulation of cleaved PARP-1 and caspase-3 .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been documented. It has shown activity against various bacterial strains and fungi.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The above table summarizes findings from studies that screened several derivatives for their antimicrobial properties. Compounds exhibiting lower MIC values are considered more potent .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of EGFR Kinase: Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) autophosphorylation, leading to reduced tumor growth .

- Tubulin Polymerization Inhibition: As noted in anticancer studies, this compound disrupts microtubule formation essential for mitosis .

Q & A

Basic: What are the key synthetic strategies for preparing 2-(Aminomethyl)-6-iodo-3,4-dihydroquinazolin-4-one?

The synthesis typically involves cyclocondensation of substituted benzaldehydes with aminomethyl precursors under iodine-mediated conditions. For example:

- Step 1 : React 6-iodo-3,4-dihydroquinazolin-4-one (core scaffold) with aminomethylating agents (e.g., formaldehyde and ammonia) under reflux in ethanol .

- Step 2 : Optimize regioselectivity using iodine as a catalyst, as demonstrated in analogous quinazolinone syntheses (e.g., 6-iodo-2-(4-methoxyphenyl)quinazolin-4(3H)-one achieved 98% yield via iodine-mediated cyclization) .

- Critical parameters : Temperature (reflux conditions), solvent polarity, and stoichiometric ratios of iodine to substrate.

Basic: How is structural characterization performed for this compound?

Spectroscopic methods are essential:

- NMR : Key signals include:

- ¹H NMR : Aromatic protons (δ 7.47–8.63 ppm), aminomethyl protons (δ 3.84–4.00 ppm as singlet or multiplet) .

- ¹³C NMR : Carbonyl (C=O) at δ 160–162 ppm, iodinated aromatic carbons (δ 90–95 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., observed m/z 379 for a related iodinated quinazolinone vs. calculated 378.9865) .

- IR : Stretch frequencies for C=O (~1662 cm⁻¹) and N-H (~2922 cm⁻¹) .

Advanced: How can researchers address contradictions in reported synthetic yields for iodinated quinazolinones?

Discrepancies often arise from substituent electronic effects and reaction kinetics :

- Case study : Chlorination of 6-iodoquinazolinone derivatives using POCl₃ yielded 74–86% conversion, but yields drop with electron-donating groups due to reduced electrophilicity .

- Mitigation strategies :

- Use Lewis acids (e.g., AlCl₃) to enhance electrophilicity.

- Optimize reaction time (e.g., 6 h reflux for complete cyclization) .

- Data reconciliation : Compare HRMS and NMR data across studies to confirm product purity versus side reactions.

Advanced: What strategies improve regioselectivity in functionalizing the quinazolinone core?

The iodo substituent acts as a directing group:

- Electrophilic substitution : Iodo at C6 directs incoming electrophiles to C2 or C8 positions. For example, 2-aryl substituents are introduced via benzaldehyde coupling at C2 .

- Cross-coupling reactions : Suzuki-Miyaura coupling at C6 (iodine as a leaving group) requires Pd catalysts and microwave-assisted conditions for higher yields .

- Steric effects : Bulky groups at C2 reduce reactivity at adjacent positions, favoring functionalization at C8 .

Advanced: What computational methods predict the compound’s electronic properties for drug design?

- DFT calculations : Analyze HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. The iodo group lowers LUMO energy, enhancing reactivity at C2 .

- Molecular docking : Use crystal structures of target enzymes (e.g., kinases) to model interactions with the quinazolinone core. The aminomethyl group can form hydrogen bonds with catalytic residues .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with biological activity data from analogous compounds .

Advanced: How are mechanistic insights into cyclization steps validated experimentally?

- Isotopic labeling : Use ¹⁵N-labeled ammonia to track aminomethyl group incorporation via HRMS .

- Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., imine formation vs. cyclization) .

- Trapping intermediates : Isolate thioimidate intermediates in POCl₃-mediated chlorination to confirm stepwise mechanisms .

Basic: What are the stability considerations for this compound under experimental conditions?

- Light sensitivity : Iodinated aromatics degrade under UV light; store in amber vials .

- Thermal stability : Decomposition occurs above 300°C (mp 321–323°C for analogous compounds) .

- pH-dependent hydrolysis : The lactam ring opens under strong acidic/basic conditions; use neutral buffers in biological assays .

Advanced: How does the iodo substituent influence spectroscopic and reactivity profiles?

- NMR deshielding : Iodo causes significant downfield shifts in adjacent protons (e.g., δ 8.37 ppm for H5 in 6-iodo derivatives) .

- Reactivity trade-offs : While iodine enhances electrophilicity for cross-coupling, it also increases molecular weight, affecting solubility. Use polar aprotic solvents (DMSO, DMF) to mitigate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.